molecular formula C18H20N2O3 B15215166 4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]- CAS No. 213385-69-4

4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-

Cat. No.: B15215166
CAS No.: 213385-69-4
M. Wt: 312.4 g/mol
InChI Key: LXHCXHJNTLZZMJ-NSHDSACASA-N
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Description

The compound 4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]- features a 1,3-oxazole core substituted at position 5 with a 1H-indol-3-yl group and at position 2 with a chiral (3S)-3-methylpentyl chain.

Properties

CAS No.

213385-69-4

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C18H20N2O3/c1-3-11(2)8-9-15-20-16(18(21)22)17(23-15)13-10-19-14-7-5-4-6-12(13)14/h4-7,10-11,19H,3,8-9H2,1-2H3,(H,21,22)/t11-/m0/s1

InChI Key

LXHCXHJNTLZZMJ-NSHDSACASA-N

Isomeric SMILES

CC[C@H](C)CCC1=NC(=C(O1)C2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

CCC(C)CCC1=NC(=C(O1)C2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1H-Indol-3-yl)-2-(3-methylpentyl)oxazole-4-carboxylic acid typically involves multi-step organic synthesis The process may start with the preparation of the indole derivative, followed by the formation of the oxazole ring through cyclization reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1H-Indol-3-yl)-2-(3-methylpentyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The indole and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or oxazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-5-(1H-Indol-3-yl)-2-(3-methylpentyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and oxazole rings may facilitate binding to these targets, leading to modulation of biological pathways. The carboxylic acid group can also play a role in the compound’s activity by influencing its solubility and interaction with biological membranes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Comparison with Oxazole Derivatives

5-(1H-Indol-3-yl)-4-Pentyl-1,3-Oxazole-2-Carboxylic Acid (Compound 1, )
  • Structure : Shares the oxazole core, indol-3-yl group at position 5, and a carboxylic acid at position 2. The key difference lies in the substituent at position 2: a linear pentyl chain vs. the target compound’s branched (3S)-3-methylpentyl.
  • Physicochemical Data :
    • Molecular Weight: 298.34 g/mol (calculated).
    • NMR/IR: Key peaks include δ12.63 (carboxylic -OH) and IR absorption at 3286 cm⁻¹ (O-H stretch) .
  • Biological Activity : Demonstrated binding affinity (−32.34 kcal/mol) to MRSA pantothenate synthetase via H-bonds with Arg 188 and Lys 150, highlighting the critical role of the carboxylic acid group .
5-Methyl-2-[3-(Trifluoromethyl)Phenyl]-1,3-Oxazole-4-Carboxylic Acid ()
  • Structure : Oxazole core with a trifluoromethylphenyl group at position 2 and methyl at position 3. Lacks the indolyl moiety.
  • Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound’s indolyl and alkyl substituents.
Ethyl 2-Phenyl-5-(Trifluoromethyl)-1,3-Oxazole-4-Carboxylate ()
  • Implications : Esterification likely diminishes binding to targets requiring acidic groups, such as MRSA pantothenate synthetase.

Comparison with Oxadiazole and Thiazole Derivatives

S-Alkylated 2-(1H-Indol-3-yl-Methyl)-1,3,4-Oxadiazole-5-Thiols ()
  • Structure : Oxadiazole ring with indolylmethyl and alkylthio groups.
  • Thiol groups may confer distinct reactivity (e.g., disulfide formation).
2-(1H-Indole-3-Carbonyl)-Thiazole-4-Carboxylic Acid ()
  • Structure : Thiazole ring linked to indole via a carbonyl group.

Role of the Carboxylic Acid Group

  • The carboxylic acid in the target compound and its analogs (e.g., Compound 1 ) is critical for forming H-bonds with enzymatic targets. For example, Compound 1 interacts with MRSA pantothenate synthetase via two H-bonds, a feature absent in ester derivatives .

Impact of Substituent Chirality and Branching

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Compound Name Heterocycle Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity
Target Compound Oxazole 5-(Indol-3-yl), 2-[(3S)-3-methylpentyl] ~325 (estimated) Carboxylic acid Hypothesized MRSA inhibition
5-(1H-Indol-3-yl)-4-pentyl-oxazole-2-COOH Oxazole 5-(Indol-3-yl), 2-pentyl 298.34 Carboxylic acid MRSA pantothenate synthetase binding (−32.34 kcal/mol)
5-Methyl-2-[3-(trifluoromethyl)phenyl]-oxazole-4-COOH Oxazole 2-(Trifluoromethylphenyl), 5-methyl ~285 (estimated) Carboxylic acid Not reported
S-Alkylated Oxadiazole Derivatives Oxadiazole Indolylmethyl, alkylthio Varies Thiol, alkyl Broad-spectrum antimicrobial

Biological Activity

4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]- is a heterocyclic compound that combines an oxazole ring with an indole moiety, featuring a carboxylic acid functional group. This unique structure suggests potential biological activities that merit exploration in medicinal chemistry. The compound's chemical formula is C18H20N2O3C_{18}H_{20}N_{2}O_{3} and it has garnered attention for its possible applications in various therapeutic areas.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Oxazole Ring : A five-membered ring containing nitrogen and oxygen.
  • Indole Group : A bicyclic structure known for its biological significance.
  • 3-Methylpentyl Side Chain : A branched alkyl group that may influence the compound's lipophilicity and biological interactions.

Anticancer Properties

Research indicates that compounds with oxazole and indole structures often exhibit significant anticancer activities. The antiproliferative effects of similar compounds have been documented against various human cancer cell lines. For instance, derivatives of oxazole have shown cytotoxicity against cell lines such as HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma) .

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of related oxazole derivatives against three human cancer cell lines, showcasing varying degrees of cytotoxicity. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting moderate to strong anticancer potential.

CompoundCell LineIC50 (µM)
Compound 1HL-6042.1
Compound 2HT2919.0
Compound 3NCI H29228.0

The biological activity of 4-Oxazolecarboxylic acid derivatives may involve:

  • Nucleophilic Attack : The oxazole ring can participate in nucleophilic reactions, potentially interacting with biological macromolecules.
  • Cell Cycle Inhibition : Compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparison with Related Compounds

4-Oxazolecarboxylic acid shares structural features with several biologically active compounds, highlighting its potential utility in drug development.

Compound NameStructural FeaturesBiological Activity
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidinThiazolidine instead of oxazoleAntimicrobial and antitumor
Indoleacetic AcidSimple indole derivativePlant growth regulator
Benzothiazole DerivativesContains benzothiazole ringAntimicrobial and anticancer

The complexity of the oxazole-indole structure enhances its potential biological activities compared to simpler derivatives .

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